Cas no 86259-87-2 (BnO-PEG4-OH)
BnO-PEG4-OH Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol
- Tetraethylene Glycol Monobenzyl Ether
- 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
- 2-[2-[2-[2-(BENZYLOXY)ETHOXY]ETHOXY]ETHOXY]ETHANOL
- Benzyl-PEG4-alcohol
- BnO-PEG4-OH
- Bn-PEG4-OH
- BIPG1186
- Tetraethyleneglykolmonobenzyl ether
- QDPIVUQXPXUNLN-UHFFFAOYSA-N
- Tetraethylene glycol monobenzylether
- STL556243
- ZB0910
- BBL102
- 13-Phenyl-3,6,9,12-tetraoxatridecan-1-ol (ACI)
- 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl- (9CI)
- Benzyl-PEG4-Hydroxy
- SCHEMBL606659
- AKOS015839480
- BP-22232
- DTXSID10454414
- MFCD06797175
- TetraethyleneGlycolMonobenzylEther
- EN300-305336
- CS-W020968
- FS-6033
- SY054175
- Benzyl-PEG4-OH
- C15H24O5
- BBL102441
- HY-W040228
- T1997
- DA-68069
- s10771
- 86259-87-2
- 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-
-
- MDL: MFCD06797175
- Inchi: 1S/C15H24O5/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2
- InChI Key: QDPIVUQXPXUNLN-UHFFFAOYSA-N
- SMILES: OCCOCCOCCOCCOCC1C=CC=CC=1
Computed Properties
- Exact Mass: 284.16200
- Monoisotopic Mass: 284.16237386g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 13
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.4
- Topological Polar Surface Area: 57.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.0930(lit.)
- Boiling Point: 398.714℃/760mmHg
- Flash Point: 398.714 °C at 760 mmHg
- Refractive Index: 1.4980 to 1.5020
- PSA: 57.15000
- LogP: 1.24530
- Solubility: Not determined
BnO-PEG4-OH Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
BnO-PEG4-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T303773-50mg |
Tetraethylene Glycol Monobenzyl Ether |
86259-87-2 | 50mg |
$ 45.00 | 2022-06-02 | ||
| TRC | T303773-100mg |
Tetraethylene Glycol Monobenzyl Ether |
86259-87-2 | 100mg |
$ 60.00 | 2022-06-02 | ||
| TRC | T303773-500mg |
Tetraethylene Glycol Monobenzyl Ether |
86259-87-2 | 500mg |
$ 75.00 | 2022-06-02 | ||
| Alichem | A019064061-25g |
2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethanol |
86259-87-2 | 98% | 25g |
$545.62 | 2023-08-31 | |
| S e l l e c k ZHONG GUO | S1429-100mg |
BnO-PEG4-OH |
86259-87-2 | 100mg |
¥970.71 | 2022-04-26 | ||
| Apollo Scientific | BIPG1186-1g |
Benzyl-PEG5-Alcohol |
86259-87-2 | 97+% | 1g |
£15.00 | 2025-03-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T864379-5g |
Tetraethylene Glycol Monobenzyl Ether |
86259-87-2 | 95% | 5g |
¥549.90 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24630-5g |
BnO-PEG4-OH |
86259-87-2 | 95% | 5g |
¥37.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24630-500g |
BnO-PEG4-OH |
86259-87-2 | 95% | 500g |
¥3573.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24630-1g |
BnO-PEG4-OH |
86259-87-2 | 95% | 1g |
¥22.0 | 2023-09-06 |
BnO-PEG4-OH Production Method
Production Method 1
1.2 20 °C; 20 h, 20 °C
1.3 Reagents: Water ; 0 °C
Production Method 2
Production Method 3
1.2 -
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
Production Method 4
1.2 0 °C; 0 °C → rt; 24 h, rt
2.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 36 h, rt
Production Method 5
1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride , Acetonitrile , Water ; 1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C; 12 h, rt
2.3 Catalysts: Amberlyst 15 Solvents: Water ; 12 h, rt
Production Method 6
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C; 12 h, rt
2.3 Catalysts: Amberlyst 15 Solvents: Water ; 12 h, rt
Production Method 7
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C
2.3 Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; pH 3; overnight, 25 °C
2.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Production Method 8
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, rt
2.2 Solvents: Dimethylformamide ; rt; 12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 1 h, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
Production Method 9
2.1 Reagents: Sodium hydride , 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran
2.2 -
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
Production Method 10
1.2 -
Production Method 11
1.2 24 h, 40 °C
1.3 Solvents: Water
Production Method 12
Production Method 13
1.2 Solvents: Tetrahydrofuran ; 0 °C; 12 h, rt
1.3 Catalysts: Amberlyst 15 Solvents: Water ; 12 h, rt
Production Method 14
1.2 Solvents: Dimethylformamide ; rt; 12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 1 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Production Method 15
1.2 overnight, rt
1.3 Solvents: Water ; rt
Production Method 16
1.2 Solvents: Tetrahydrofuran ; reflux; 3 h, reflux; cooled
1.3 Reagents: Methanol
Production Method 17
1.2 Solvents: Tetrahydrofuran ; 66 - 67 °C; 3 h, 66 - 67 °C; 67 °C → rt
1.3 Reagents: Methanol
1.4 Reagents: Hydrochloric acid Solvents: Water
Production Method 18
1.2 Solvents: Tetrahydrofuran ; reflux; 3 h, 100 °C; 100 °C → rt
1.3 Solvents: Methanol ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 19
Production Method 20
Production Method 21
Production Method 22
Production Method 23
Production Method 24
1.2 Reagents: Water
1.3 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane , Water ; 0 °C → 25 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C
2.3 Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; pH 3; overnight, 25 °C
2.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Production Method 25
2.1 Reagents: Sodium hydride , Sodium iodide , 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran ; 2 h, 0 °C
2.2 0 °C; 0 °C → rt; 24 h, rt
3.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 36 h, rt
Production Method 26
Production Method 27
2.1 -
Production Method 28
2.1 -
BnO-PEG4-OH Raw materials
- Tetraethylene glycol
- BnO-PEG4-OH
- 1,3,6,9,12-pentaoxa-2-thiacyclotetradecane 2,2-dioxide
- Benzyl-PEG4-THP
- Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-, monosodium salt (9CI)
- Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-, sodium salt (1:2)
- Benzyl alcohol
- 3,4-Dihydro-2H-pyran
- Benzoyl chloride
- 1,3,6,9,12-pentaoxa-2-thiacyclotetradecane 2-oxide
- THP-PEG4-OH
BnO-PEG4-OH Preparation Products
BnO-PEG4-OH Suppliers
BnO-PEG4-OH Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on BnO-PEG4-OH
Research Briefing on BnO-PEG4-OH (CAS: 86259-87-2) in Chemical Biology and Pharmaceutical Applications
BnO-PEG4-OH (CAS: 86259-87-2), a benzyl-protected tetraethylene glycol derivative, has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery, bioconjugation, and material science. This briefing synthesizes recent advancements (2022-2023) highlighting its role as a linker/spacer in PROTACs, ADC development, and nanocarrier functionalization, with emphasis on structure-activity relationships and synthetic methodologies.
Recent studies demonstrate BnO-PEG4-OH's critical function in enhancing water solubility of hydrophobic payloads while maintaining metabolic stability. A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00512) revealed its superiority over shorter PEG variants in improving the pharmacokinetic profile of TLR7 agonists, with a 4.2-fold increase in bioavailability compared to PEG2 analogs. The benzyl protecting group enables orthogonal deprotection strategies, particularly valuable in multi-step syntheses of complex conjugates.
Innovative applications include its incorporation into hypoxia-responsive prodrug systems, where the PEG4 spacer length was optimized to balance drug release kinetics and tumor penetration (Nature Communications, 2023, 14:2318). Structural analyses via cryo-EM and molecular dynamics simulations confirm that the 18-atom spacer length minimizes steric hindrance in antibody-drug conjugates while ensuring efficient payload release.
Emerging synthetic protocols employ flow chemistry for BnO-PEG4-OH production, achieving 92% yield with <0.5% diol impurities (Org. Process Res. Dev. 2023, 27, 888-895). These advances address previous challenges in large-scale manufacturing, particularly in controlling ethylene oxide oligomerization during PEG chain elongation. Stability studies indicate excellent compatibility with common bioconjugation techniques, including copper-free click chemistry and enzymatic labeling.
The compound's role in PROTAC design has expanded significantly, with crystal structures demonstrating optimal E3 ligase recruitment when using BnO-PEG4-OH as the linker (Cell Chem. Biol. 2023, 30:1-12). Comparative studies show its 7.3-fold improved degradation efficiency over alkyl linkers for challenging targets like KRASG12D. Ongoing clinical trials (NCT05888429) feature BnO-PEG4-OH-containing ADC candidates, with Phase I data showing favorable safety profiles and linear pharmacokinetics.
Future directions include exploration of stereocontrolled variants for chiral drug linkage and development of stimuli-cleavable derivatives. The 2023 market analysis projects a 12.7% CAGR for PEG4-based linkers, driven by increasing ADC approvals and PROTAC platform development. Researchers should note that recent USP updates include new monographs for PEG4 linker purity testing, reflecting growing regulatory scrutiny of this chemical class.
86259-87-2 (BnO-PEG4-OH) Related Products
- 55489-58-2(Triethylene Glycol Monobenzyl Ether)
- 622-22-0(Ethylene Glycol Dibenzyl Ether)
- 2050-25-1(Diethylene Glycol Monobenzyl Ether)
- 57671-28-0(BnO-PEG5-OH)
- 24342-68-5(BnO-PEG6-OH)
- 105891-54-1(1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane)
- 622-08-2(2-(Benzyloxy)ethanol)
- 31600-56-3(Benzene,[(2-methoxyethoxy)methyl]-)
- 26403-74-7(1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol)
- 87117-61-1(2,5,8,11,14-Pentaoxapentadecane, 1-phenyl-)